molecular formula C14H21N5O2 B14898617 Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate

Cat. No.: B14898617
M. Wt: 291.35 g/mol
InChI Key: NQWVXKMMZFEPTD-UHFFFAOYSA-N
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Description

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyridazine core substituted with cyano and methyl groups. The tert-butyl carbamate moiety serves as a protective group for the amine, a common strategy in organic synthesis to prevent undesired reactivity during multi-step reactions. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is functionalized at the 3-position with an aminoethyl group and at the 4-, 5-, and 6-positions with cyano and methyl substituents.

Properties

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[2-[(4-cyano-5,6-dimethylpyridazin-3-yl)amino]ethyl]carbamate

InChI

InChI=1S/C14H21N5O2/c1-9-10(2)18-19-12(11(9)8-15)16-6-7-17-13(20)21-14(3,4)5/h6-7H2,1-5H3,(H,16,19)(H,17,20)

InChI Key

NQWVXKMMZFEPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)NCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(4-cyano-5,6-dimethylpyridazin-3-yl)aminoethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group and the dimethylpyridazinyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous tert-butyl carbamate derivatives, particularly those with bicyclic or heterocyclic frameworks. Below is a detailed analysis:

Structural Analogues from Literature

a. Tert-butyl (2-((4-methoxybenzyl)amino)ethyl)carbamate and derivatives

  • Structure : Features a methoxybenzyl substituent instead of the pyridazine ring.
  • Synthesis : Prepared via cation-templated assembly using cyclopropene carboxylic acids and tert-butyl carbamates. Yields and reaction conditions vary with substituents (e.g., 4-fluorobenzyl derivatives require similar protocols) .
  • Key Differences: The absence of a pyridazine ring reduces aromatic π-system interactions. Methoxy and fluoro groups are electron-donating or -withdrawing, influencing electronic properties compared to the cyano group in the target compound .

b. Tert-butyl-(2-(aminooxy)ethyl)carbamate derivatives

  • Structure: Contains an aminooxyethyl group instead of the pyridazine-linked aminoethyl chain.
  • Synthesis: Synthesized via hydrazine-mediated reactions in ethanol, achieving ~80% yield for the base compound. Derivatives include halogenated or iodinated benzamido groups .
  • Key Differences: The aminooxy group introduces nucleophilic reactivity, whereas the pyridazine-aminoethyl linkage may favor hydrogen bonding or metal coordination.

c. Diazabicyclo[5.1.0]octane derivatives

  • Structure : Rigid bicyclic frameworks (e.g., 2,5-diazabicyclo[5.1.0]octan-6-ones) with phenyl or bromophenyl substituents.
  • Synthesis : Templated cyclization of cyclopropenes with carbamates. The bicyclic structure imposes conformational constraints absent in the planar pyridazine system of the target compound .
Comparative Analysis Table
Property Target Compound 4-Methoxybenzyl Derivative Aminooxyethyl Derivative
Core Structure 4-Cyano-5,6-dimethylpyridazine Benzyl-substituted bicyclic Aminooxyethyl chain
Functional Groups Cyano, methyl, carbamate Methoxy, carbamate Aminooxy, carbamate
Electronic Effects Strong electron-withdrawing (cyano) Electron-donating (methoxy) Mixed (aminooxy)
Synthetic Yield Not reported in evidence Moderate to high (varies by method) ~80% for base derivative
Potential Applications Medicinal chemistry (enzyme inhibition?) Template for macrocycles Nucleophilic intermediates
Key Research Findings
  • Synthetic Flexibility : Unlike rigid bicyclic systems , the pyridazine core allows for modular functionalization, enabling tailored modifications for drug discovery.
  • Stability : Tert-butyl carbamates generally exhibit stability under basic conditions, but the pyridazine ring’s electron-deficient nature may alter hydrolysis kinetics relative to benzyl-protected analogs .

Biological Activity

Tert-butyl (2-((4-cyano-5,6-dimethylpyridazin-3-yl)amino)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-cyano-5,6-dimethylpyridazine with appropriate amine derivatives under controlled conditions. The characterization of the synthesized compound is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of related carbamate derivatives. For instance, derivatives of tert-butyl carbamate have shown promising antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. A study reported that certain carbamate derivatives exhibited significant inhibition of bacterial growth with minimal cytotoxicity in human cell lines .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tert-butyl carbamate derivativeE. coli32 mg/mL
Tert-butyl carbamate derivativeS. aureus16 mg/mL

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes. Notably, it has been evaluated against SARS-CoV 3CL protease, a key target in antiviral drug development. Preliminary results indicated that modifications in the structure could enhance inhibitory activity, suggesting that this compound may serve as a lead for further optimization in antiviral therapies .

Case Studies

  • Antibacterial Activity Evaluation : A study synthesized a series of tert-butyl carbamate derivatives and assessed their antibacterial properties using microdilution methods. The results indicated that some compounds demonstrated high activity against E. coli and Bacillus cereus, with low toxicity levels observed in cytotoxicity assays using Artemia salina as a model organism .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibitors showed that certain structural features in tert-butyl derivatives significantly influenced their inhibitory capabilities against proteases associated with viral infections. The study utilized fluorometric assays to quantify the inhibition potency, revealing IC50 values that indicated effective inhibition at low concentrations .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound. For example:

  • Structural Modifications : Alterations in the substituents on the pyridazine ring have been shown to improve both antibacterial and antiviral activities.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds may disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways in pathogens.

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